molecular formula C7H11NO4 B14364390 Methyl 2-acetamido-3-methoxyprop-2-enoate CAS No. 90237-78-8

Methyl 2-acetamido-3-methoxyprop-2-enoate

Cat. No.: B14364390
CAS No.: 90237-78-8
M. Wt: 173.17 g/mol
InChI Key: TUKOHIVKXSRMDT-UHFFFAOYSA-N
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Description

Methyl 2-acetamido-3-methoxyprop-2-enoate is a chemical compound with the molecular formula C7H11NO4. It is characterized by the presence of an acetamido group, a methoxy group, and a prop-2-enoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-acetamido-3-methoxyprop-2-enoate can be synthesized through several methods. One common approach involves the acetylation of methyl 2-amino-3-methoxyprop-2-enoate. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-acetamido-3-methoxyprop-2-enoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 2-acetamido-3-methoxyprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which methyl 2-acetamido-3-methoxyprop-2-enoate exerts its effects involves its interaction with various molecular targets. The acetamido group can participate in hydrogen bonding, while the methoxy group can engage in electron-donating interactions. These interactions influence the compound’s reactivity and its ability to participate in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-acetamido-3-methoxyprop-2-enoate is unique due to the presence of both acetamido and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.

Properties

CAS No.

90237-78-8

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

methyl 2-acetamido-3-methoxyprop-2-enoate

InChI

InChI=1S/C7H11NO4/c1-5(9)8-6(4-11-2)7(10)12-3/h4H,1-3H3,(H,8,9)

InChI Key

TUKOHIVKXSRMDT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=COC)C(=O)OC

Origin of Product

United States

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